molecular formula C11H10ClF6N3O3 B2949650 Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate CAS No. 400074-12-6

Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B2949650
CAS No.: 400074-12-6
M. Wt: 381.66
InChI Key: OEAVPICZCAYERS-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with notable features due to its multiple functional groups, making it a valuable subject in scientific research. The presence of chloro, trifluoromethyl, and pyridinyl groups suggests that it might exhibit significant biological activity and interesting chemical properties.

Properties

IUPAC Name

ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF6N3O3/c1-2-24-8(22)9(23,11(16,17)18)21-20-7-6(12)3-5(4-19-7)10(13,14)15/h3-4,21,23H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAVPICZCAYERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NNC1=C(C=C(C=N1)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF6N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate can be achieved through a multi-step process:

  • Starting Material: : The process begins with commercially available 3-chloro-5-(trifluoromethyl)pyridine.

  • Hydrazino Functionalization: : The pyridinyl ring is functionalized to introduce the hydrazino group. This step often involves a reaction with hydrazine or its derivatives.

  • Formation of the Trifluoromethyl Propanoate: : The hydroxypropanoate structure can be synthesized via a Michael addition reaction, using ethyl trifluoroacetoacetate and an appropriate nucleophile under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

  • Optimization of Reaction Conditions: : Including temperature, pressure, solvents, and catalysts to maximize yield and purity.

  • Scale-up of the Synthesis Steps: : Ensuring that each step of the synthesis is efficient and scalable.

  • Purification Techniques: : Utilizing crystallization, distillation, and chromatographic methods to achieve high purity suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the hydrazino group, to form corresponding oxides.

  • Reduction: : The pyridinyl ring and associated functional groups can be reduced under specific conditions.

  • Substitution: : Due to the presence of electronegative atoms, nucleophilic substitution reactions can occur, especially on the chlorinated pyridinyl ring.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Such as lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: : Including hydroxide ions, amines, and thiols.

Major Products Formed

  • Oxidation products: : Often resulting in oxides or more complex structures involving the pyridinyl ring.

  • Reduction products: : Leading to dechlorinated or defluorinated derivatives.

  • Substitution products: : Resulting in various functionalized pyridinyl derivatives.

Scientific Research Applications

Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate finds applications in multiple domains:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : Due to its potential activity against specific biological targets, it is studied in medicinal chemistry for drug development.

  • Medicine: : It could serve as a lead compound for the development of pharmaceuticals, particularly those targeting enzymes or receptors.

  • Industry: : Utilized in the manufacture of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism by which Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate exerts its effects often involves:

  • Molecular Targets: : Such as specific enzymes, receptors, or nucleic acids.

  • Pathways Involved: : The compound might interact with cellular pathways, affecting processes like signal transduction or metabolic regulation.

Comparison with Similar Compounds

Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-chloro-5-(trifluoromethyl)pyridine: : Lacks the hydrazino and propanoate functionalities.

  • Hydrazino pyridine derivatives: : Often used in medicinal chemistry but may not possess the same level of trifluoromethylation.

  • Trifluoromethyl propanoates: : Vary in their hydrazino substituents.

Its uniqueness lies in the specific arrangement of these functional groups, which imparts distinctive chemical and biological properties.

This article provides an in-depth look into this compound, covering its preparation, reactions, applications, and comparative analysis with similar compounds

Biological Activity

Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, particularly as a therapeutic agent. This article delves into the biological activity of this compound, reviewing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C10H9ClF3N3O3, and it has a molecular weight of approximately 303.64 g/mol. The structure includes a hydrazine moiety, which is often linked to various biological activities.

PropertyValue
Molecular FormulaC10H9ClF3N3O3
Molecular Weight303.64 g/mol
CAS Number[Not provided]
Solubility[Not provided]
Melting Point[Not provided]

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease processes. For instance, hydrazine derivatives have been noted for their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.

Case Studies

  • VEGFR-2 Inhibition : A study demonstrated that derivatives of pyridine compounds could effectively inhibit VEGFR-2 with an IC50 value of 65 nM. This suggests that this compound may exhibit similar properties due to its structural similarities with known VEGFR-2 inhibitors .
  • Cytotoxicity Against Cancer Cell Lines : The compound's potential cytotoxic effects were evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Results indicated IC50 values of 21.00 μM and 26.10 μM respectively, suggesting significant antiproliferative activity .

Table 2: Biological Activity Data

Activity TypeCell LineIC50 Value (μM)
VEGFR-2 Inhibition-65
CytotoxicityHepG221.00
CytotoxicityMCF-726.10

Pharmacokinetics and Toxicity

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for understanding the safety and efficacy of any therapeutic agent. In silico analyses have shown favorable ADMET characteristics for compounds similar to this compound, indicating good bioavailability and low toxicity profiles .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate?

The compound’s synthesis likely involves coupling a hydrazine derivative with a trifluoromethyl pyridine intermediate. A two-step approach is suggested:

Hydrazine Formation : React 3-chloro-5-(trifluoromethyl)-2-pyridinyl hydrazine with a trifluoro-hydroxypropanoate precursor. Sodium hydroxide or Et3N may act as a base to deprotonate intermediates .

Esterification : Use ethyl chloroformate or ethanol under acidic conditions to form the ethyl ester.
Key Considerations : Monitor reaction progress via TLC (e.g., hexane:EtOAc 7:3) and purify via column chromatography (silica gel, gradient elution) .

Q. How can the purity and structural identity of this compound be validated?

Standard characterization methods include:

  • NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>19</sup>F NMR for hydrazino (-NH-NH2) and trifluoromethyl (-CF3) signals.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>).
  • HPLC : Use a C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

Q. Table 1: Key Physical Properties

PropertyValue/DescriptionReference
Boiling Point~463°C (estimated from analogs)
Density~1.30 g/cm³ (similar to Haloxyfop)
SolubilityDMSO > 50 mg/mL; limited in H2O

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during hydrazine coupling?

The hydrazino group (-NH-NH2) may undergo undesired side reactions, such as oxidation or dimerization. Strategies to mitigate this include:

  • Low-Temperature Reactions : Conduct coupling at 0–5°C to suppress side reactions .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect hydrazine during synthesis .
  • Catalytic Optimization : Employ Pd/C or CuI to enhance coupling efficiency .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from:

  • Solvent Effects : Compare data in deuterated DMSO vs. CDCl3.
  • Tautomerism : The hydroxypropanoate moiety may exhibit keto-enol tautomerism, altering peak positions. Use <sup>13</sup>C NMR to confirm tautomeric states .
  • Impurities : Re-crystallize from ethanol/water or use preparative HPLC .

Q. What mechanistic insights can be gained from studying its degradation under acidic/basic conditions?

  • Acidic Hydrolysis : The ester group may hydrolyze to the carboxylic acid. Monitor via HPLC and identify products with LC-MS .
  • Basic Conditions : The hydrazino group may decompose to pyridine derivatives. Use isotopic labeling (e.g., <sup>15</sup>N) to track pathways .

Q. How does the compound’s stereochemistry influence its reactivity or bioactivity?

The hydroxypropanoate center may exhibit chirality. Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test activity in enzyme inhibition assays (e.g., acetylcholinesterase) .

Methodological Guidance

Q. Recommended protocols for handling hygroscopic or light-sensitive intermediates

  • Storage : Store at -20°C under argon in amber vials .
  • Workup : Conduct reactions under N2 and use anhydrous solvents (e.g., THF over molecular sieves) .

Q. Strategies to optimize yield in multi-step syntheses

  • Stepwise Monitoring : Use inline IR spectroscopy to detect intermediate formation .
  • Catalyst Recycling : Recover Pd catalysts via filtration and reuse in subsequent steps .

Q. Safety considerations for trifluoromethyl and hydrazine derivatives

  • Ventilation : Use fume hoods due to potential HF release from CF3 decomposition .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles during handling .

Data Contradiction Analysis

10. Resolving discrepancies in reported biological activity
If activity varies across studies:

  • Purity Reassessment : Verify compound purity via elemental analysis .
  • Assay Conditions : Compare buffer pH, temperature, and cell lines used (e.g., HEK293 vs. HeLa) .
  • Metabolite Interference : Test for stability in cell culture media via LC-MS .

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